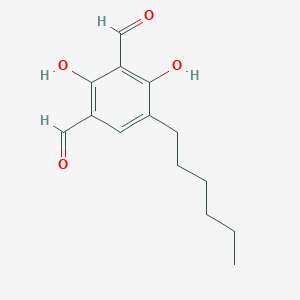
3-Benzyloxy-5-thiophen-2-yl-pyridin-2-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyloxy-5-thiophen-2-yl-pyridin-2-ylamine is an organic compound that features a pyridine ring substituted with a benzyloxy group at the 3-position, a thiophene ring at the 5-position, and an amine group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-5-thiophen-2-yl-pyridin-2-ylamine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis .
Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . This reaction can be adapted to introduce the thiophene ring into the pyridine structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Benzyloxy-5-thiophen-2-yl-pyridin-2-ylamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Benzyloxy-5-thiophen-2-yl-pyridin-2-ylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It can be used in the design of bioactive molecules for drug discovery and development.
Industry: It can be used in the production of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 3-Benzyloxy-5-thiophen-2-yl-pyridin-2-ylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, it could inhibit the activity of mitogen-activated protein kinase 14 (MAPK14) or leukotriene A-4 hydrolase, thereby affecting cellular signaling pathways .
類似化合物との比較
Similar Compounds
Thiophene derivatives: Compounds like 2-substituted thiophenes and 3,4-disubstituted thiophenes share structural similarities and exhibit similar chemical reactivity.
Pyridine derivatives: Compounds such as 2-aminopyridine and 3-benzyloxypyridine are structurally related and can undergo similar types of chemical reactions.
Uniqueness
3-Benzyloxy-5-thiophen-2-yl-pyridin-2-ylamine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity
特性
IUPAC Name |
3-phenylmethoxy-5-thiophen-2-ylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c17-16-14(19-11-12-5-2-1-3-6-12)9-13(10-18-16)15-7-4-8-20-15/h1-10H,11H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFZXUHNTOOSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC(=C2)C3=CC=CS3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-benzoic acid](/img/structure/B8124803.png)

![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate](/img/structure/B8124812.png)

![5-Chloro-2-[(1-methyl-5-pyrazolyl)amino]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B8124830.png)


![N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formylbenzamide;2,2,2-trifluoroacetic acid](/img/structure/B8124855.png)



